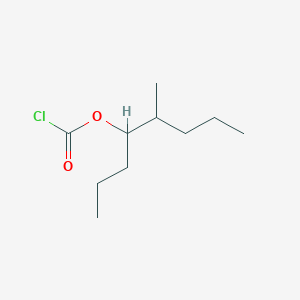

5-Methyloctan-4-yl carbonochloridate

説明

5-Methyloctan-4-yl carbonochloridate (CAS: N/A) is a branched alkyl carbonochloridate with the molecular formula C₁₀H₁₇ClO₂. Carbonochloridates, also known as chloroformates, are highly reactive acylating agents used in organic synthesis to introduce carbonyl groups or form esters, carbamates, and carbonates. The compound features a 5-methyloctan-4-yl chain, imparting steric bulk that may influence its reactivity and solubility compared to simpler alkyl or aryl derivatives. Commercial availability is noted through suppliers like Hangzhou J&H Chemical Co., Ltd., with a purity of 98% .

特性

CAS番号 |

59734-24-6 |

|---|---|

分子式 |

C10H19ClO2 |

分子量 |

206.71 g/mol |

IUPAC名 |

5-methyloctan-4-yl carbonochloridate |

InChI |

InChI=1S/C10H19ClO2/c1-4-6-8(3)9(7-5-2)13-10(11)12/h8-9H,4-7H2,1-3H3 |

InChIキー |

DJDOLGDERCIKNP-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)C(CCC)OC(=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloctan-4-yl carbonochloridate typically involves the reaction of 5-methyloctan-4-ol with phosgene or its derivatives. One common method uses triphosgene as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane or 1,2-dichloroethane, under controlled temperature conditions (usually around 0-5°C) to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of 5-Methyloctan-4-yl carbonochloridate is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of automated systems also minimizes human error and enhances safety during the production process .

化学反応の分析

Types of Reactions

5-Methyloctan-4-yl carbonochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-methyloctan-4-ol and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Dichloromethane and 1,2-dichloroethane are frequently used as solvents.

Catalysts: Catalysts such as N,N-dimethylacetamide (DMAC) can be used to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester.

科学的研究の応用

5-Methyloctan-4-yl carbonochloridate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in the modification of biomolecules.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 5-Methyloctan-4-yl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .

類似化合物との比較

Structural and Functional Group Variations

Carbonochloridates vary primarily in their R-group substituents, which dictate reactivity, stability, and applications. Key analogs include:

Spectroscopic and Physical Properties

- NMR Data :

- 5b (3-Methylbenzyl derivative) : ¹H NMR showed upfield shifts (δ 2.45 ppm for CH₃) due to the methyl group’s electron-donating effect, while ¹³C NMR confirmed boronate integration (δ 83.5 ppm) .

- 5c (3-Fluorobenzyl derivative) : ¹⁹F NMR displayed a signal at δ -112 ppm, indicating fluorine’s deshielding effect .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。